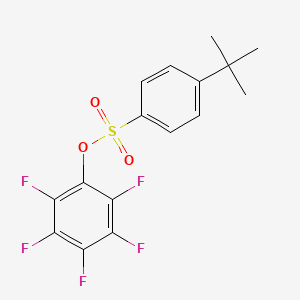

2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

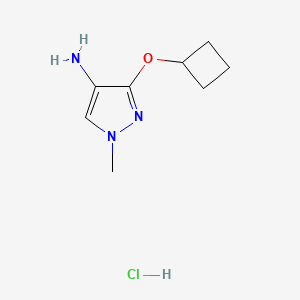

“2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate” is a chemical compound with the molecular formula C16H13F5O3S and a molecular weight of 380.33 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC©©C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications

Synthesis and Characterization

Synthesis of Diaryl Sulfides:

- Substituted pentafluorobenzenes, including 2,3,4,5,6-pentafluorophenyl 4-(tert-butyl)benzenesulfonate, have been used in the synthesis of diaryl sulfides. These compounds react with sulfur to form bis(4-substituted 2,3,5,6-tetrafluorophenyl) sulfides in the presence of RhH(PPh(3))(4) and other reagents (Arisawa et al., 2012).

Preparation of Magnesium Phenoxides:

- Sterically bulky phenols derived from this compound have been synthesized and used in the preparation of magnesium alkoxides and n-butylmagnesium complexes. These compounds are significant in ring-opening polymerization of l-lactide (Wu et al., 2008).

Catalytic Studies of Phosphorus Centers:

- Compounds like 2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, closely related to pentafluorophenyl derivatives, have been explored as ligands for synthesizing materials with low-coordinate phosphorus centers (Shah et al., 2000).

Catalysis and Reactivity

Catalytic Aziridination:

- High-valent manganese imido complexes derived from compounds like Arl=NTs, which involve pentafluorophenyl derivatives, have been used in catalytic aziridination reactions, showing the transfer of the [NTs] group to styrene substrates (Zdilla & Abu‐Omar, 2006).

Synthesis of Boronic Esters:

- Pentafluorophenyl derivatives have been employed in the synthesis of fluorinated boronic esters, useful as dual-functional additives in lithium-ion batteries (Weng et al., 2011).

Photodegradation and Environmental Properties:

- The pentafluorosulfanyl functional group, closely related to pentafluorophenyl derivatives, has been studied for its physical properties and photolytic fate, indicating its potential in environmental applications (Jackson & Mabury, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds are known to be used in proteomics research , suggesting that this compound may interact with proteins or peptides.

Mode of Action

Related compounds are known to act as acylating agents and coupling agents for peptide-type coupling of n-substituted glycine oligomers . This suggests that 2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate may also function as a coupling agent, facilitating the formation of bonds between molecules in biochemical reactions.

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-tert-butylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F5O3S/c1-16(2,3)8-4-6-9(7-5-8)25(22,23)24-15-13(20)11(18)10(17)12(19)14(15)21/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSDJYBIOYZRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2845002.png)

![Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2845007.png)

![3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2845008.png)

![3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-2-naphthamide](/img/structure/B2845010.png)

![N-(3-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2845014.png)

![1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2845020.png)

![Methyl 4-[({[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2845021.png)

![1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2845023.png)